Ritodrine hydrochloride Ritodrine hydrochloride Ritodrine Hydrochloride is the hydrochloride salt form of ritodrine, a phenethylamine derivative with tocolytic activity. Ritodrine hydrochloride binds to and activates beta-2 adrenergic receptors of myocytes in the uterine myometrium, which results in decreased intensity and frequency of uterine contraction. Specifically, ritodrine hydrochloride probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhancing the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contraction. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
An adrenergic beta-2 agonist used to control PREMATURE LABOR.
Brand Name: Vulcanchem
CAS No.: 23239-51-2
VCID: VC0003991
InChI: InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1
SMILES: CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.8 g/mol

Ritodrine hydrochloride

CAS No.: 23239-51-2

Cat. No.: VC0003991

Molecular Formula: C17H22ClNO3

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

Ritodrine hydrochloride - 23239-51-2

CAS No. 23239-51-2
Molecular Formula C17H22ClNO3
Molecular Weight 323.8 g/mol
IUPAC Name 4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride
Standard InChI InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1
Standard InChI Key IDLSITKDRVDKRV-JSUROZADSA-N
Isomeric SMILES C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
SMILES CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Canonical SMILES CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
Appearance Solid powder

Chemical and Pharmacological Profile of Ritodrine Hydrochloride

Structural Characteristics

Ritodrine hydrochloride ((1S,2R)-4-hydroxy-β-[1-[2-((4-hydroxyphenyl)ethyl]amino)ethyl]benzenemethanol hydrochloride) possesses a molecular formula of C₁₇H₂₁NO₃·HCl and a molecular weight of 323.81 g/mol . Its stereochemistry features two chiral centers, conferring enantioselective binding affinity for β₂-adrenergic receptors . The compound’s polar hydroxyl groups and aromatic rings facilitate interactions with transmembrane receptor domains, while the ethylamine side chain mediates G-protein coupling .

Table 1: Physicochemical Properties of Ritodrine Hydrochloride

PropertyValue
Molecular FormulaC₁₇H₂₁NO₃·HCl
Molecular Weight323.81 g/mol
SolubilityFreely soluble in water
Plasma Protein Binding32–42%
Partition CoefficientLog P = 1.8 (octanol/water)

Data derived from PubChem and pharmacological studies .

Mechanism of Action

Ritodrine hydrochloride selectively activates uterine β₂-adrenergic receptors, triggering a cascade of intracellular events:

  • Receptor Activation: Binding to β₂ receptors stimulates membrane-bound adenylate cyclase via Gₛ-proteins .

  • cAMP Elevation: Increased cyclic adenosine monophosphate (cAMP) levels activate protein kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK) .

  • Calcium Modulation: Phosphorylated MLCK exhibits reduced affinity for calcium-calmodulin complexes, decreasing intracellular calcium concentrations and inhibiting actin-myosin cross-bridge formation .

  • Uterine Relaxation: The net effect is prolonged relaxation of myometrial smooth muscle, suppressing contraction frequency by 40–60% within 30 minutes of intravenous administration .

β₂ selectivity minimizes cardiac β₁ effects, though residual activity explains cardiovascular side effects observed at higher doses .

Pharmacokinetics and Metabolic Pathways

Absorption and Bioavailability

Oral ritodrine hydrochloride exhibits 30% bioavailability due to extensive first-pass metabolism, with peak plasma concentrations (Cₘₐₓ) of 12.4 ng/mL achieved 1.5 hours post-administration . Intramuscular injection produces higher bioavailability (78%), while intravenous infusion achieves immediate therapeutic levels . Dose-linear pharmacokinetics are observed between 10–30 mg, making titration predictable across patient populations .

Distribution

The drug’s volume of distribution (Vd) ranges from 1.8–2.4 L/kg, reflecting extensive tissue penetration . Placental transfer occurs rapidly, with fetal:maternal serum ratios of 0.3–0.5 observed within 2 hours . Ritodrine accumulates in uterine tissue at concentrations 3-fold higher than plasma levels, explaining its localized tocolytic efficacy .

Metabolism and Excretion

Hepatic conjugation via glucuronidation and sulfation produces inactive metabolites, primarily ritodrine glucuronide (67%) and ritodrine sulfate (22%) . Renal excretion accounts for 85% of elimination, with a terminal half-life (t₁/₂) of 1.3–1.7 hours . Less than 5% is excreted unchanged in urine, necessitating dose adjustments in hepatic impairment .

Table 2: Key Pharmacokinetic Parameters

ParameterOral (10 mg)IV (10 mg)IM (10 mg)
Cₘₐₓ (ng/mL)12.489.245.6
Tₘₐₓ (h)1.50.080.5
AUC₀–∞ (ng·h/mL)48.7132.498.3
t₁/₂ (h)1.71.31.5

Data from crossover studies in healthy volunteers .

Clinical Efficacy in Preterm Labor Management

Tocolytic Success Rates

A randomized trial comparing ritodrine (n=25) and isoxsuprine (n=25) demonstrated ritodrine’s superiority:

  • Delivery Delay >72 Hours: 96% vs. 84% (p<0.05)

  • Mean Gestational Age at Delivery: 36.2 vs. 34.8 weeks

  • Neonatal Birth Weight: 3115 g vs. 2786 g (p<0.01)

These outcomes correlate with ritodrine’s higher β₂ selectivity (98% vs. isoxsuprine’s 82%), reducing off-target β₁-mediated side effects .

Adjunctive Therapies

Prenatal yoga practiced >900 minutes/week reduced ritodrine requirements by 38% (OR=0.62, 95% CI 0.41–0.93), suggesting non-pharmacologic synergies . Combination regimens with magnesium sulfate further prolong pregnancy by 48–72 hours, enabling corticosteroid administration for fetal lung maturation .

Emerging Applications and Research Frontiers

Intrauterine Resuscitation

Recent ovine models demonstrate ritodrine’s utility in fetal distress:

  • Fetal Heart Rate Variability: STV increased from 4.2 to 6.8 ms (p<0.01)

  • Umbilical Artery pH: Improved from 7.21 to 7.29 (p<0.05)

  • Drug Transfer: Fetal serum concentrations reached 18% of maternal levels

Inflammatory Modulation

In lipopolysaccharide-induced intraamniotic inflammation, ritodrine attenuated IL-6 elevations by 42% (p=0.03), suggesting immunomodulatory potential .

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